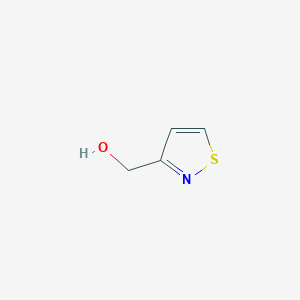

Isothiazol-3-ylmethanol

Description

BenchChem offers high-quality Isothiazol-3-ylmethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isothiazol-3-ylmethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-thiazol-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS/c6-3-4-1-2-7-5-4/h1-2,6H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITJCTCNTRIEKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSN=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593107 | |

| Record name | (1,2-Thiazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89033-17-0 | |

| Record name | (1,2-Thiazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Isothiazol-3-ylmethanol from Simple Precursors

Abstract

Isothiazol-3-ylmethanol is a key heterocyclic building block in medicinal chemistry and materials science. Its synthesis from simple, readily available precursors is of significant interest to researchers in drug development and organic synthesis. This guide provides a detailed exploration of robust and efficient synthetic strategies for the preparation of isothiazol-3-ylmethanol. We will delve into the mechanistic underpinnings of each synthetic route, provide field-proven experimental protocols, and offer insights into the selection of reagents and reaction conditions. The methodologies discussed herein are designed to be both scalable and adaptable, empowering researchers to confidently synthesize this valuable compound.

Introduction: The Significance of the Isothiazole Scaffold

The isothiazole ring is a five-membered heteroaromatic system containing adjacent nitrogen and sulfur atoms.[1] This arrangement imparts unique electronic properties and biological activities to molecules incorporating this scaffold. Isothiazole derivatives have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Isothiazol-3-ylmethanol, in particular, serves as a versatile intermediate, allowing for further functionalization at the hydroxymethyl group to generate a diverse library of compounds for screening and development. This guide focuses on elucidating practical and efficient pathways to this key intermediate from fundamental starting materials.

Strategic Overview of Synthetic Pathways

The synthesis of isothiazol-3-ylmethanol can be approached through several distinct strategies. The choice of a particular route will often depend on the availability of starting materials, desired scale, and tolerance of functional groups in more complex applications. We will explore three primary, logically structured pathways:

-

Pathway A: The Nitrile-Aldehyde Route: This strategy involves the initial construction of an isothiazole-3-carbonitrile intermediate, followed by a two-step reduction sequence.

-

Pathway B: The Halogen-Metal Exchange Route: This approach relies on the selective functionalization of a pre-formed 3-haloisothiazole ring via an organometallic intermediate.

-

Pathway C: The Carboxylic Acid Reduction Route: A classic approach that proceeds through an isothiazole-3-carboxylic acid intermediate which is then reduced to the target alcohol.

Each of these pathways offers distinct advantages and challenges, which will be discussed in detail in the subsequent sections.

Figure 1: Overview of the three primary synthetic pathways to isothiazol-3-ylmethanol.

Detailed Synthetic Routes and Methodologies

Pathway A: The Nitrile-Aldehyde Route

This pathway is arguably one of the more versatile and controllable methods for the synthesis of isothiazol-3-ylmethanol. It commences with the construction of the isothiazole ring to form a stable nitrile intermediate, which is then sequentially reduced.

The formation of the isothiazole ring can be achieved from various acyclic precursors. A notable method involves the reaction of propargyl alcohol derivatives with a source of sulfur and nitrogen.[4][5] This approach allows for the direct installation of a precursor to the C3 substituent.

Conceptual Workflow:

Figure 2: Conceptual workflow for the synthesis of isothiazole-3-carbonitrile.

The selective reduction of a nitrile to an aldehyde requires a sterically hindered and reactive hydride source to prevent over-reduction to the corresponding amine. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation.[6] The reaction is performed at low temperatures (-78 °C) to stabilize the intermediate imine-aluminum complex, which upon aqueous workup, hydrolyzes to the desired aldehyde.[7][8]

Mechanism Insight: The bulky isobutyl groups on the aluminum atom of DIBAL-H provide steric hindrance that prevents a second hydride addition to the intermediate imine. The Lewis acidic aluminum also coordinates to the nitrile nitrogen, increasing the electrophilicity of the nitrile carbon for the initial hydride attack.

Experimental Protocol: DIBAL-H Reduction of Isothiazole-3-carbonitrile

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve isothiazole-3-carbonitrile (1.0 eq) in anhydrous toluene (or DCM/THF) to a concentration of 0.2 M.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a 1.0 M solution of DIBAL-H in toluene (1.1 eq) dropwise via a syringe, ensuring the internal temperature does not exceed -70 °C.

-

Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

-

Allow the mixture to warm to room temperature and add an aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously until two clear layers form.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude aldehyde by column chromatography on silica gel.

The final step in this pathway is the straightforward reduction of the aldehyde to the primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose due to its mild nature and high chemoselectivity for aldehydes and ketones.

Experimental Protocol: NaBH₄ Reduction of Isothiazole-3-carboxaldehyde

-

Dissolve isothiazole-3-carboxaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.1 eq) portion-wise, controlling any effervescence.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Quench the reaction by the slow addition of water, followed by acidification with 1 M HCl to a pH of ~5-6.

-

Remove the bulk of the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude isothiazol-3-ylmethanol.

-

Purify by column chromatography if necessary.

Pathway B: The Halogen-Metal Exchange Route

This pathway offers a more direct approach to C3 functionalization, provided a suitable 3-haloisothiazole is accessible. The core of this strategy is the generation of a potent nucleophilic 3-isothiazolyl anion, which can then react with an electrophile like formaldehyde.

Lithium-halogen exchange is a powerful reaction for creating organolithium reagents from organic halides.[9] This reaction is typically very fast, even at low temperatures, and is driven by the formation of a more stable organolithium species.[10] Treating a 3-bromo or 3-iodoisothiazole with an alkyllithium reagent, such as n-butyllithium, at low temperature will efficiently generate the 3-lithioisothiazole.

Causality in Experimental Choice: The use of low temperatures (typically -78 °C) is crucial to prevent side reactions, such as the deprotonation of other positions on the ring or attack of the organolithium reagent on the sulfur atom.

Conceptual Workflow:

Figure 3: Workflow for the synthesis of isothiazol-3-ylmethanol via halogen-metal exchange.

The highly nucleophilic 3-lithioisothiazole readily attacks the electrophilic carbon of formaldehyde. Anhydrous formaldehyde, typically generated by heating paraformaldehyde, is bubbled into the reaction mixture.[11] Alternatively, dry, powdered paraformaldehyde can sometimes be added directly, though this may result in lower yields.

Experimental Protocol: Synthesis via Halogen-Metal Exchange

-

To a flame-dried, three-necked flask under a nitrogen atmosphere, add 3-bromoisothiazole (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C.

-

Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise.

-

Stir the mixture at -78 °C for 30-60 minutes to ensure complete halogen-metal exchange.

-

In a separate apparatus, gently heat dry paraformaldehyde to generate formaldehyde gas, and pass this gas through a wide-bore tube into the solution of the 3-lithioisothiazole at -78 °C until TLC analysis indicates consumption of the starting material.

-

Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography.

Pathway C: The Carboxylic Acid Reduction Route

This pathway is a classic and reliable method that leverages the robust chemistry of carboxylic acids. It begins with the same nitrile intermediate as Pathway A.

The hydrolysis of nitriles to carboxylic acids can be achieved under either acidic or basic conditions.[12][13][14] Basic hydrolysis, using an aqueous solution of sodium hydroxide or potassium hydroxide, is often preferred as it typically proceeds with fewer side reactions. The reaction initially produces the carboxylate salt, which is then protonated in a separate acidic workup step.

Experimental Protocol: Basic Hydrolysis of Isothiazole-3-carbonitrile

-

In a round-bottom flask, suspend isothiazole-3-carbonitrile (1.0 eq) in a 10-20% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux and maintain for several hours, monitoring for the cessation of ammonia evolution (if applicable) and the disappearance of the starting material by TLC.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully acidify the solution with concentrated hydrochloric acid until the pH is approximately 2-3, which will cause the carboxylic acid to precipitate.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield isothiazole-3-carboxylic acid.

Carboxylic acids are less reactive towards nucleophilic attack than aldehydes or ketones and require a strong reducing agent for conversion to the corresponding primary alcohol. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this transformation. Borane (BH₃) complexes, such as BH₃·THF, can also be employed and may offer different selectivity in more complex molecules.

Mechanism Insight: The reduction with LiAlH₄ is not a direct hydride addition to the carbonyl. The first equivalent of hydride acts as a base, deprotonating the acidic carboxylic acid proton to form a lithium carboxylate and hydrogen gas. Subsequent hydride equivalents then reduce the carboxylate to the primary alcohol.

Experimental Protocol: LiAlH₄ Reduction of Isothiazole-3-carboxylic Acid

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend lithium aluminum hydride (2.0-3.0 eq) in anhydrous THF.

-

In a separate flask, dissolve isothiazole-3-carboxylic acid (1.0 eq) in anhydrous THF.

-

Carefully add the solution of the carboxylic acid dropwise to the stirred suspension of LiAlH₄ at 0 °C (an ice bath is recommended to control the initial exothermic reaction).

-

After the addition is complete, the mixture can be gently refluxed for several hours to ensure the reaction goes to completion (monitor by TLC).

-

Cool the reaction back to 0 °C and quench it carefully by the sequential, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ used in grams. This is known as the Fieser workup.

-

Stir the resulting granular precipitate for 30 minutes, then filter it off, washing the solid with additional THF or ethyl acetate.

-

Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford isothiazol-3-ylmethanol.

-

Purify by column chromatography if needed.

Data Summary and Comparison

| Pathway | Key Intermediate(s) | Key Reagents | Advantages | Disadvantages |

| A: Nitrile-Aldehyde | Isothiazole-3-carbonitrile, Isothiazole-3-carboxaldehyde | DIBAL-H, NaBH₄ | High control, milder final step, avoids strong reductants for the final conversion. | Requires cryogenic temperatures for the DIBAL-H reduction step. |

| B: Halogen-Metal Exchange | 3-Lithioisothiazole | n-BuLi, Formaldehyde | More direct C3 functionalization, potentially shorter route. | Requires a 3-haloisothiazole precursor; cryogenic temperatures and handling of gaseous formaldehyde can be challenging. |

| C: Carboxylic Acid | Isothiazole-3-carboxylic Acid | LiAlH₄ or BH₃ | Classic, well-established reactions. | Requires a highly reactive and pyrophoric reducing agent (LiAlH₄); the workup can be cumbersome. |

Conclusion

The synthesis of isothiazol-3-ylmethanol can be successfully achieved from simple precursors through several strategic pathways. The "Nitrile-Aldehyde Route" offers a high degree of control and is often favored for its reliability. The "Halogen-Metal Exchange Route" provides a more direct method for C3 functionalization but is dependent on the availability of the corresponding 3-haloisothiazole. Finally, the "Carboxylic Acid Route" represents a classic and robust, albeit more forceful, approach. The selection of the optimal synthetic strategy will be dictated by the specific requirements of the research project, including scale, available equipment, and the chemical nature of any other functional groups present in the starting materials. This guide provides the foundational knowledge and practical protocols necessary for the successful implementation of these synthetic routes in a research setting.

References

-

Organic Synthesis. DIBAL-H Reduction. [Link]

-

Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]

-

Armstrong, A. (2004). Organic Synthesis Lecture Notes. Imperial College London. [Link]

-

Organic Chemistry Portal. Synthesis of isothiazoles. [Link]

- Hua, R., & Nizami, A. (2017). Synthesis of Heterocycles by Using Propargyl Compounds as Versatile Synthons. Current Organic Synthesis, 14(6), 835-850.

- Reddy, G. S. R., & Ramesha, A. R. (2005). Selective Reduction of Esters and Carbon-Halogen Bonds. Royal Society of Chemistry.

-

Ashenhurst, J. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry. [Link]

- Tamao, K., & Kumada, M. (1984). NICKEL-CATALYZED REACTIONS OF THIAZOLES, ISOXAZOLES, OXAZOLINES AND THIAZOLINES WITH GRIGNARD REAGENTS. Journal of Organometallic Chemistry, 268(1), C1-C4.

- Science of Synthesis. (2002). Product Class 15: Isothiazoles. Thieme.

- Singh, D., Kumar, V., & Singh, V. (2022). Recent advances in the synthesis of isothiazoles. Transition Metal Chemistry, 47(1), 1-28.

-

ScienceMadness Discussion Board. (2018). what form of formaldehyde is used in grignards? [Link]

- Carreira, E. M., & Kvaerno, L. (2014). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 19(11), 18345-18431.

-

Ventura College. Hydrolysis of Nitriles to Carboxylic Acid. [Link]

- Suzuki, K. (1954). Studies on ethinylation reactions, II: synthesis of propargyl alcohol. The Review of Physical Chemistry of Japan, 23(2), 66-72.

- Ivanova, Y., et al. (2024).

-

Moodle - JoVE. Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]

-

ResearchGate. Synthesis of substituted thiazoles from propargylic alcohols and thioamides. [Link]

-

Clark, J. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

-

Ashenhurst, J. (2024). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry. [Link]

-

Clark, J. (2023). Hydrolysis of nitriles. Chemguide. [Link]

-

ResearchGate. The chemistry of isothiazoles. [Link]

- Google Patents. (1969). New isothiazole synthesis. US3471507A.

- PubMed. (1995). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Il Farmaco, 50(7-8), 529-537.

-

ResearchGate. Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. [Link]

-

Wikipedia. Metal–halogen exchange. [Link]

- Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Chemical Reviews, 88(10), 1057-1099.

- Evano, G., Nitelet, A., & Thilmany, P. (2019). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Molecules, 24(19), 3464.

- Narasimhan, N. S., & Mali, R. S. (1988). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 100(2-3), 205-215.

-

Science.gov. halogen exchange reaction: Topics. [Link]

- Knochel, P., et al. (2018). Metalation and Halogen-Lithium Exchange of Sensitive Substrates and Mild Ester Homologation in Continuous Flow. Ludwig-Maximilians-Universität München.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 8. ch.ic.ac.uk [ch.ic.ac.uk]

- 9. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 10. ias.ac.in [ias.ac.in]

- 11. Sciencemadness Discussion Board - what form of formaldehyde is used in grignards? - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Physicochemical Properties of Isothiazol-3-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Introduction: The Significance of Isothiazol-3-ylmethanol in Drug Discovery

The isothiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The introduction of a hydroxymethyl group at the 3-position of the isothiazole ring, as in Isothiazol-3-ylmethanol, offers a reactive handle for further molecular elaboration, making it a valuable starting material for the synthesis of new chemical entities. A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug design and development, influencing factors such as formulation, bioavailability, and pharmacokinetic profile.

Given the current scarcity of experimental data for Isothiazol-3-ylmethanol, this guide adopts a methodological approach. It is designed to empower researchers with the foundational knowledge and practical protocols to characterize this and similar novel compounds.

Molecular Identity and Synthesis

A clear understanding of the molecule's basic characteristics and a reliable synthetic route are the initial steps in any comprehensive physicochemical evaluation.

Core Molecular Information

| Property | Value | Source |

| Compound Name | Isothiazol-3-ylmethanol | [5] |

| CAS Number | 89033-17-0 | [5][6][7] |

| Molecular Formula | C₄H₅NOS | [5] |

| Molecular Weight | 115.15 g/mol | [5][6] |

| Chemical Structure | (Structure rendered based on name) |

Proposed Synthetic Pathway: Reduction of Isothiazole-3-carboxylic Acid

A plausible and direct route to Isothiazol-3-ylmethanol is the reduction of the corresponding carboxylic acid. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation.[8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. books.rsc.org [books.rsc.org]

- 4. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. 89033-17-0 | CAS DataBase [m.chemicalbook.com]

- 7. isothiazol-3-ylMethanol, CasNo.89033-17-0 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 8. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]

Isothiazol-3-ylmethanol CAS number and chemical structure

An In-Depth Technical Guide to Isothiazol-3-ylmethanol: A Key Intermediate in Neurological Drug Discovery

This guide provides a comprehensive technical overview of Isothiazol-3-ylmethanol (CAS No. 89033-17-0), a heterocyclic alcohol of significant interest to researchers in medicinal chemistry and drug development. We will delve into its chemical identity, a robust synthetic pathway, its role as a strategic building block for neurological drug candidates, and appropriate analytical methodologies for its characterization.

Core Chemical Identity

Isothiazol-3-ylmethanol is a stable, five-membered heteroaromatic alcohol. The isothiazole ring is a privileged scaffold in medicinal chemistry, known for conferring a range of biological activities to parent molecules. The primary alcohol functional group at the 3-position serves as a versatile synthetic handle for elaboration into more complex structures.

Chemical Structure of Isothiazol-3-ylmethanol

Caption: Chemical structure of Isothiazol-3-ylmethanol.

Significance in Medicinal Chemistry

The isothiazole nucleus is a bioisostere of other five-membered heterocycles like thiazole and oxazole and is present in a variety of biologically active compounds. Its unique electronic properties and ability to engage in hydrogen bonding contribute to its utility in drug design. Derivatives of isothiazole have demonstrated a wide spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Specifically, Isothiazol-3-ylmethanol serves as a crucial starting material in the synthesis of selective ligands for the γ-aminobutyric acid (GABA) type A receptor, particularly those targeting the α5 subunit.[1] GABA-A α5 subunit-containing receptors are predominantly expressed in the hippocampus and are implicated in learning and memory processes. The development of selective modulators for this receptor subtype is a key strategy in the pursuit of novel therapeutics for cognitive disorders and certain neurological conditions, aiming to enhance cognitive function without the sedative effects associated with non-selective GABAergic agents.

Proposed Synthetic Pathway

While various methods exist for the construction of the isothiazole ring, a practical and scalable synthesis of Isothiazol-3-ylmethanol can be achieved via the reduction of a corresponding carbonyl precursor, such as an ester.[1][2] The following two-step protocol from Isothiazole-3-carboxylic acid is proposed, utilizing standard, high-yielding organic transformations.

Proposed Synthesis of Isothiazol-3-ylmethanol

Caption: Proposed two-step synthesis from a carboxylic acid precursor.

Experimental Protocol: Synthesis

Step 1: Fischer Esterification of Isothiazole-3-carboxylic acid

-

Causality: The carboxylic acid is first converted to its ethyl ester. This transformation serves two purposes: it protects the acidic proton, which would otherwise be quenched by the strong reducing agent in the next step, and it creates an electrophilic carbonyl carbon that is readily reduced by hydride reagents.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add Isothiazole-3-carboxylic acid (1.0 eq).

-

Add absolute ethanol (20-30 mL per gram of acid) as the solvent and reagent.

-

Carefully add concentrated sulfuric acid (H₂SO₄) as a catalyst (approx. 2-3% of the acid volume).

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield Ethyl isothiazole-3-carboxylate, which can be used in the next step without further purification if sufficiently pure.

-

Step 2: Reduction of Ethyl isothiazole-3-carboxylate to Isothiazol-3-ylmethanol

-

Causality: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of converting esters to primary alcohols. Its high reactivity ensures a complete and efficient reduction where milder reagents like sodium borohydride might be sluggish. The reaction must be conducted under anhydrous conditions as LiAlH₄ reacts violently with water.

-

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add a suspension of Lithium Aluminum Hydride (LiAlH₄) (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0°C using an ice bath.

-

Dissolve the Ethyl isothiazole-3-carboxylate (1.0 eq) from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel, maintaining the temperature at 0°C.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

After the reaction is complete, cool the flask back to 0°C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide (NaOH), and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite.

-

Wash the filter cake thoroughly with THF or ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford pure Isothiazol-3-ylmethanol.

-

Physicochemical and Spectroscopic Data

Accurate physicochemical data is essential for experimental design, including reaction setup, purification, and formulation. While commercially available, detailed experimental data for Isothiazol-3-ylmethanol is not widely published.[1]

| Property | Value | Source |

| CAS Number | 89033-17-0 | [1] |

| Molecular Formula | C₄H₅NOS | [1] |

| Molecular Weight | 115.16 g/mol | [1] |

| Appearance | White powder | |

| Purity (Typical) | >99% | |

| Melting Point | Not publicly available | [1] |

| Boiling Point | Not publicly available | [1] |

| Solubility | Not publicly available | [1] |

Note: Spectral data (1H NMR, 13C NMR, MS) is used by suppliers to confirm structure but is not publicly archived. Researchers should perform their own characterization upon receipt or synthesis.

Analytical Characterization Workflow

To ensure the identity, purity, and stability of Isothiazol-3-ylmethanol, a robust analytical method is required. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for this purpose.

Analytical Workflow for Isothiazol-3-ylmethanol

Sources

Introduction: The Structural Significance of Isothiazol-3-ylmethanol

An In-Depth Technical Guide to the Spectral Analysis of Isothiazol-3-ylmethanol

This guide provides a comprehensive analysis of the spectral data for Isothiazol-3-ylmethanol (CAS No. 89033-17-0), a key heterocyclic building block in medicinal chemistry and materials science. Intended for researchers, scientists, and drug development professionals, this document synthesizes core spectral data (NMR, IR, MS) with field-proven insights into experimental design and data interpretation, ensuring both technical accuracy and practical applicability.

Isothiazol-3-ylmethanol, with the molecular formula C₄H₅NOS and a molecular weight of 115.15 g/mol , belongs to the isothiazole family of heterocyclic compounds.[1] The isothiazole ring is a privileged scaffold in drug discovery, appearing in numerous compounds with diverse biological activities. The precise characterization of its derivatives is paramount for quality control, reaction monitoring, and understanding structure-activity relationships (SAR). Spectroscopic techniques provide the definitive "fingerprint" of the molecule, confirming its identity and purity. This guide explains the causality behind the observed spectral features, grounding the data in the fundamental principles of chemical structure and reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. The analysis of both ¹H (proton) and ¹³C (carbon-13) spectra provides an unambiguous map of the molecular structure.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the atoms of Isothiazol-3-ylmethanol are numbered as shown below.

Caption: Atom numbering for Isothiazol-3-ylmethanol.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of Isothiazol-3-ylmethanol in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to slow the exchange of the hydroxyl proton, allowing it to be observed more clearly.[2]

-

Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its signal to 0.00 ppm.[3]

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.[4]

-

Data Acquisition: Obtain a high-resolution spectrum with an adequate number of scans to achieve a good signal-to-noise ratio.

Data and Interpretation

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1 | ~8.7 | Doublet | ~2.0 | H5 |

| 2 | ~7.3 | Doublet | ~2.0 | H4 |

| 3 | ~4.8 | Singlet | - | CH₂ (C6) |

| 4 | ~3.5 (variable) | Broad Singlet | - | OH (O7) |

-

Expertise & Causality:

-

Ring Protons (H4, H5): The two protons on the isothiazole ring appear as distinct doublets. H5 is significantly downfield (~8.7 ppm) due to the anisotropic effect of the C=N bond and the electron-withdrawing nature of the adjacent sulfur atom. H4 appears more upfield (~7.3 ppm) and shows a small coupling constant (J ≈ 2.0 Hz), characteristic of a four-bond coupling (⁴JHH) across the heteroaromatic ring system.

-

Methylene Protons (C6-H₂): The two protons of the methanol group appear as a sharp singlet at ~4.8 ppm. Their equivalence and lack of coupling to adjacent protons result in a singlet. The downfield shift is caused by the proximity to the electronegative oxygen atom and the aromatic ring.

-

Hydroxyl Proton (O7-H): The hydroxyl proton signal is a broad singlet with a variable chemical shift. Its broadness and variability are due to chemical exchange with trace amounts of water in the solvent and hydrogen bonding. In very dry DMSO-d₆, this proton might appear as a triplet if it couples to the adjacent CH₂ group.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insight into their chemical environment (e.g., sp², sp³, proximity to heteroatoms).

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis, though a higher concentration (20-50 mg) is often beneficial.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument.[5]

-

Data Acquisition: Use a standard proton-decoupled pulse sequence to obtain a spectrum where each unique carbon appears as a singlet. An acquisition time of 1-2 hours may be necessary due to the low natural abundance of ¹³C.

Data and Interpretation

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~168 | C3 |

| 2 | ~155 | C5 |

| 3 | ~122 | C4 |

| 4 | ~60 | C6 (CH₂) |

-

Expertise & Causality:

-

Ring Carbons (C3, C4, C5): The carbon atoms of the isothiazole ring are all sp² hybridized and appear in the aromatic region. C3 (~168 ppm) is the most downfield carbon as it is bonded to two electronegative atoms (nitrogen and the C6-O group). C5 (~155 ppm) is also significantly downfield due to its position between the nitrogen and sulfur atoms. C4 (~122 ppm) is the most shielded of the ring carbons, appearing at the most upfield position. These assignments can be definitively confirmed using 2D NMR techniques like HSQC and HMBC.[6]

-

Methylene Carbon (C6): The sp³ hybridized carbon of the methanol group appears significantly upfield at ~60 ppm, a typical region for a carbon atom attached to an oxygen atom.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: The spectrum can be acquired using a KBr (potassium bromide) pellet. A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded first, followed by the sample spectrum. The data is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3300-3200 | Strong, Broad | O-H stretch | Alcohol (-OH) |

| ~3100-3050 | Medium, Sharp | C-H stretch | Aromatic (=C-H) |

| ~2950-2850 | Medium, Sharp | C-H stretch | Aliphatic (-CH₂) |

| ~1620-1580 | Medium | C=N stretch | Isothiazole ring |

| ~1450-1400 | Medium | C=C stretch | Isothiazole ring |

| ~1050-1000 | Strong | C-O stretch | Primary alcohol |

-

Expertise & Causality:

-

O-H Stretch: The most prominent feature is the strong, broad absorption band in the 3300-3200 cm⁻¹ region, which is the hallmark of an alcohol's O-H stretching vibration.[7][8] The broadness is a direct result of intermolecular hydrogen bonding in the solid state.

-

C-H Stretches: Two distinct regions for C-H stretching are observed. The peaks just above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring, while the peaks just below 3000 cm⁻¹ correspond to the C-H bonds of the aliphatic methylene group.[7]

-

Fingerprint Region (<1600 cm⁻¹): The absorptions for C=N and C=C stretching within the isothiazole ring appear in this region. The strong band around 1020 cm⁻¹ is characteristic of the C-O single bond stretch of the primary alcohol group. This complex region is unique to the molecule and serves as a definitive "fingerprint."

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern upon ionization.

Experimental Protocol: MS Acquisition

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[9][10]

-

Ionization: Electron Impact (EI) is a common ionization technique for GC-MS, which causes extensive fragmentation. Electrospray Ionization (ESI) is often used for LC-MS and is a "softer" technique, often leaving the molecular ion intact.[11]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and the data is presented as a mass spectrum, a plot of relative intensity versus m/z.

Data and Interpretation

-

Molecular Ion (M⁺): The molecular weight of Isothiazol-3-ylmethanol is 115.15. In an EI spectrum, the molecular ion peak is expected at m/z = 115 .[1] The presence of a smaller peak at m/z = 117 (the M+2 peak) is expected due to the natural abundance of the ³⁴S isotope.

-

Key Fragmentation Pattern: The structure of a molecule dictates how it breaks apart. A logical fragmentation pathway for Isothiazol-3-ylmethanol is the loss of the hydroxyl group followed by the loss of the entire side chain.

Caption: Plausible fragmentation pathway in EI-MS.

-

Expertise & Causality: The most likely initial fragmentation is the cleavage of the C3-C6 bond (a benzylic-type cleavage), which is relatively weak. This would result in the loss of a neutral CH₂OH radical (mass = 31 amu), leading to a prominent fragment ion at m/z = 84 . This fragment corresponds to the stable isothiazole cation. Further fragmentation of the ring could also occur.

Integrated Workflow for Spectroscopic Analysis

A robust analytical workflow ensures comprehensive and reliable characterization of a chemical entity like Isothiazol-3-ylmethanol.

Caption: General workflow for chemical synthesis and characterization.

References

- The Royal Society of Chemistry. (2014).

- ChemicalBook. (n.d.). isothiazol-3-ylMethanol(89033-17-0) 1H NMR spectrum.

- Di Pietro, O., et al. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic Resonance in Chemistry, 46(12), 1175-9.

- Supporting Information for "Catalyst-free dehydrative SN1-type reaction of indolyl alcohols with diverse nucleophiles 'on water'". (n.d.). Organic Chemistry Frontiers.

- Potkin, V. I., et al. (2016). Synthesis of Functional Derivatives of Isothiazole and Isoxazole Basing on (5-Arylizoxazol-3-yl)- and (4,5-Dichloroisothiazol-3-yl)arylmethanol. Russian Journal of Organic Chemistry, 52(11), 1661–1669.

- Cambridge Isotope Laboratories, Inc. (n.d.).

- LookChem. (n.d.). Cas 89033-17-0, isothiazol-3-ylMethanol.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, Methanol, experimental) (HMDB0003320).

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organometallics, 29(9), 2176–2179.

- Yilmaz, S. (2024). Synthesis, Characterization, Density Functional Theory (DFT) Analysis, and Mesomorphic Study of New Thiazole Derivatives. Bulletin of the Chemical Society of Ethiopia, 38(6), 1827-1844.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- American Chemical Society. (n.d.).

- Pérez-Castaño, E., et al. (2012). Determination of isothiazolinone preservatives in cosmetics and household products by matrix solid-phase dispersion followed by high-performance liquid chromatography-tandem mass spectrometry.

- van Pinxteren, M., et al. (2010). Trace analysis of isothiazolinones in water samples by large-volume direct injection liquid chromatography tandem mass spectrometry.

- Al-Masoudi, N. A., et al. (2023). A synthesis and spectral characterization of 4-methylthiazole derivatives. DFT approach and biological activities. New Journal of Chemistry, 47, 15871-15883.

- Ivanisevic, J., et al. (2013). A 7-step protocol for implementing untargeted metabolomics analysis by using metabolomic LC-Q-ToF-MS and the METLIN database.

- van Pinxteren, M., et al. (2010). Trace analysis of isothiazolinones in water samples by large-volume direct injection liquid chromatography tandem mass spectrometry. Request PDF.

- Shawky, A. M., et al. (2018). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. Molecules, 23(11), 2789.

- Akbar, A., et al. (2022). Synthesis, Characterization and Biological Evaluation of Substituted Pyridine Based Benzo-thiazol Derivatives: In Silico Calculations and ADME Prediction.

- Rachid, M. G., et al. (2021). Infrared spectra of complex organic molecules in astronomically relevant ice mixtures. IV. Methylamine. Astronomy & Astrophysics, 653, A116.

- Hudson, R. L., et al. (2024). Infrared Spectroscopic and Physical Properties of Methanol Ices—Reconciling the Conflicting Published Band Strengths of an Astrochemically Important Molecule. The Astrophysical Journal, 969(1).

- Virtual Planetary Labor

Sources

- 1. lookchem.com [lookchem.com]

- 2. rsc.org [rsc.org]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. rsc.org [rsc.org]

- 5. academicstaff.epu.edu.iq [academicstaff.epu.edu.iq]

- 6. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. ael.gsfc.nasa.gov [ael.gsfc.nasa.gov]

- 9. researchgate.net [researchgate.net]

- 10. Trace analysis of isothiazolinones in water samples by large-volume direct injection liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. osti.gov [osti.gov]

The Isothiazole Core: A Journey from Discovery to Diverse Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a cornerstone in modern medicinal and materials chemistry. First described in 1959, this unassuming scaffold has given rise to a remarkable diversity of compounds with profound impacts on human health, agriculture, and industry.[1] From potent antipsychotics to broad-spectrum biocides, the unique electronic properties and synthetic versatility of the isothiazole nucleus have made it a privileged structure in the quest for novel functional molecules.

This guide provides a comprehensive technical overview of the discovery, synthesis, and historical development of isothiazole compounds. It is designed for researchers and scientists in both academic and industrial settings, offering insights into the fundamental chemistry of isothiazoles and the evolution of their applications. We will delve into the key synthetic milestones that unlocked the potential of this heterocyclic system, explore the structure-activity relationships that govern their biological effects, and provide detailed experimental protocols for seminal synthetic transformations.

The Dawn of Isothiazole Chemistry: Discovery and Early Synthesis

The history of isothiazole begins not in 1956 as some sources suggest, but with the seminal work of A. Adams and R. Slack published in 1959, which described the first unambiguous synthesis of the parent isothiazole ring.[1][2] This pioneering work laid the foundation for the exploration of a new class of heterocyclic compounds.

The First Synthesis: A Landmark Achievement

The initial synthesis of isothiazole was a multi-step process starting from 5-amino-1,2-benzoisothiazole. The key steps involved the oxidative cleavage of the benzene ring, followed by decarboxylation to yield the parent heterocycle.[2][3] While this method is now primarily of historical significance, it was a critical first step in establishing the existence and stability of the isothiazole ring system.[3]

Experimental Protocol: Conceptual Outline of the First Isothiazole Synthesis [2][3]

-

Oxidation: 5-Amino-1,2-benzoisothiazole is treated with a strong oxidizing agent, such as alkaline potassium permanganate. This cleaves the fused benzene ring, leading to the formation of isothiazole-4,5-dicarboxylic acid.

-

Isolation: The resulting dicarboxylic acid is isolated and purified.

-

Decarboxylation: The purified isothiazole-4,5-dicarboxylic acid is heated, causing the loss of two molecules of carbon dioxide to yield the parent isothiazole.

This initial synthesis, though not practical for large-scale production, opened the door for chemists to investigate the physical and chemical properties of this novel heterocyclic system.

Building the Core: Key Synthetic Methodologies

The initial discovery of isothiazole spurred the development of more efficient and versatile synthetic routes to this important scaffold. Over the decades, several named reactions and innovative strategies have emerged, allowing for the preparation of a vast array of substituted isothiazoles.

The Hurd-Mori Synthesis of 1,2,3-Thiadiazoles (leading to Isothiazole precursors)

While primarily a method for synthesizing 1,2,3-thiadiazoles, the Hurd-Mori reaction is a cornerstone in heterocyclic chemistry and provides precursors that can be converted to isothiazoles. This reaction involves the cyclization of α-methylene ketone hydrazones with thionyl chloride.[4][5]

Experimental Protocol: Hurd-Mori Synthesis of 4-Phenyl-1,2,3-Thiadiazole [6]

-

Semicarbazone Formation:

-

Dissolve acetophenone (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in ethanol.

-

Add sodium acetate (1.5 eq) and reflux the mixture for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture, collect the precipitate by filtration, wash with cold water, and dry to obtain acetophenone semicarbazone.

-

-

Cyclization:

-

Suspend the acetophenone semicarbazone (1.0 eq) in dichloromethane (DCM) and cool in an ice bath.

-

Slowly add thionyl chloride (2.0-3.0 eq) dropwise with stirring. Caution: Thionyl chloride is corrosive and reacts violently with water. This step must be performed in a fume hood with appropriate personal protective equipment.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-4 hours.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Extract the product with DCM, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-phenyl-1,2,3-thiadiazole.

-

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption { label = "Hurd-Mori Reaction Workflow"; fontsize = 12; }

Synthesis from β-Enaminones

A versatile and widely used method for the synthesis of isothiazoles involves the reaction of β-enaminones with a sulfur transfer reagent. This approach allows for the introduction of a variety of substituents onto the isothiazole ring.[7]

Experimental Protocol: General Synthesis of Isothiazoles from β-Enaminones [7]

-

Reaction Setup: In a round-bottom flask, dissolve the β-enaminone (1.0 eq) in a suitable solvent such as ethanol or dioxane.

-

Addition of Sulfur Reagent: Add a sulfur transfer reagent, such as ammonium thiocyanate, to the solution.

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures (reflux) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired isothiazole.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption { label = "Synthesis from β-Enaminones"; fontsize = 12; }

Woodward's Isothiazole Synthesis

The renowned chemist R.B. Woodward also contributed to isothiazole chemistry with a method involving the reaction of enamines with thiophosgene. This reaction proceeds through a proposed zwitterionic intermediate.[1]

The Rise of Isothiazoles in Pharmaceuticals

The unique physicochemical properties of the isothiazole ring, including its ability to participate in hydrogen bonding and its metabolic stability, have made it a valuable scaffold in drug discovery.

Atypical Antipsychotics: Ziprasidone and Perospirone

Two of the most prominent examples of isothiazole-containing drugs are the atypical antipsychotics Ziprasidone and Perospirone.

-

Ziprasidone: First synthesized in 1987 by Pfizer, Ziprasidone was approved for medical use in the United States in 2001.[8] Its mechanism of action is believed to be mediated through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[9]

Experimental Protocol: Conceptual Synthesis of Ziprasidone [3][10]

-

Intermediate Synthesis: The synthesis of Ziprasidone involves the preparation of two key intermediates: 6-chlorooxindole and 1-(1,2-benzisothiazol-3-yl)piperazine.

-

Coupling Reaction: 6-Chloro-5-(2-chloroethyl)oxindole is reacted with 1-(1,2-benzisothiazol-3-yl)piperazine in the presence of a base (e.g., sodium carbonate) in a suitable solvent (e.g., water or methyl isobutyl ketone) at elevated temperatures.

-

Salt Formation: The resulting Ziprasidone base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

-

Purification: The final product is purified by recrystallization.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} caption { label = "Ziprasidone Synthesis Overview"; fontsize = 12; }

-

Perospirone: Developed in Japan and introduced in 2001, Perospirone is another atypical antipsychotic that acts as a dopamine D2 and serotonin 5-HT2A receptor antagonist. It also exhibits partial agonism at 5-HT1A receptors.[11][12]

Antiviral Agents: The Case of Denotivir

Denotivir (Vratizolin) is an isothiazole derivative with antiviral activity against herpes simplex virus (HSV) and varicella-zoster virus (VZV).[13][14] While the precise mechanism of its antiviral action is not fully elucidated, it is known to inhibit viral DNA synthesis and also exhibits immunomodulatory effects by inhibiting the production of pro-inflammatory cytokines.[15]

Isothiazoles in Agriculture and Industry

Beyond the pharmaceutical realm, isothiazole derivatives have found widespread use as agrochemicals and industrial biocides.

Agrochemicals: Fungicides and Herbicides

Isothiazole-containing compounds have been developed as effective fungicides and herbicides.[3][16][17] Their mode of action in fungi can involve the inhibition of key enzymes or the induction of systemic acquired resistance (SAR) in plants.[5][10][18][19] For example, some 3,4-dichloroisothiazole derivatives are known to trigger the plant's natural defense mechanisms.[10]

Industrial Biocides: The Isothiazolinone Story

Isothiazolinones, such as those found in the commercial biocide Kathon™, were developed in the 1960s by Rohm and Haas.[11][20] These compounds are widely used as preservatives in a variety of products, including paints, cosmetics, and industrial water treatment systems.[20][21] Their biocidal activity stems from their ability to rapidly inhibit essential metabolic enzymes in microorganisms, leading to cell death.[7][8][16][20]

The mechanism involves a two-step process: rapid inhibition of growth and metabolism, followed by irreversible cell damage. This is achieved through the disruption of dehydrogenase enzymes in the Krebs cycle and other vital metabolic pathways.[7][16][20]

| Biocide | Key Applications |

| Methylisothiazolinone (MIT) | Cosmetics, paints, cleaning products |

| Chloromethylisothiazolinone (CMIT) | Industrial water treatment, paper mills |

| Benzisothiazolinone (BIT) | Adhesives, sealants, leather |

| Octylisothiazolinone (OIT) | Wood preservation, marine antifouling paints |

Structure-Activity Relationships (SAR): Tailoring Isothiazoles for Function

The diverse applications of isothiazole compounds are a direct result of the ability to fine-tune their biological activity through targeted structural modifications. Understanding the structure-activity relationships (SAR) is crucial for the rational design of new and improved isothiazole derivatives.

-

Antipsychotics: In the case of atypical antipsychotics like Ziprasidone and Perospirone, the isothiazole-piperazine moiety is a key pharmacophore responsible for the dual D2/5-HT2A receptor antagonism. Modifications to the other parts of the molecule can influence potency, selectivity, and pharmacokinetic properties.[9][15][22]

-

Biocides: For isothiazolinones, the presence of the activated N-S bond is essential for their antimicrobial activity. The nature of the substituent on the nitrogen atom and the presence of other groups on the ring can affect their potency, spectrum of activity, and stability.[7][8][16][20]

-

Kinase Inhibitors: The isothiazole scaffold has also been explored as a template for the design of kinase inhibitors. SAR studies have shown that specific substitution patterns on the isothiazole ring are crucial for achieving high potency and selectivity against target kinases.[23]

-

Antiviral Agents: In isothiazole-based antiviral compounds, the overall molecular shape, lipophilicity, and the potential for specific interactions with viral enzymes or proteins are key determinants of activity.[24][25][26][27]

Conclusion

From its initial synthesis in the late 1950s, the isothiazole ring has proven to be a remarkably versatile and valuable scaffold in chemical science. The development of diverse synthetic methodologies has enabled the creation of a vast chemical space of isothiazole derivatives, leading to the discovery of important pharmaceuticals, agrochemicals, and industrial biocides. The ongoing exploration of the structure-activity relationships of isothiazole compounds continues to fuel the design of new molecules with tailored properties for a wide range of applications. As our understanding of the biological targets and mechanisms of action of these compounds deepens, the isothiazole core is poised to remain a central theme in the future of drug discovery and materials science.

References

-

Silva, V., Silva, C., Soares, P., Garrido, E. M., Borges, F., & Garrido, J. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 991. [Link]

-

Silva, V., Silva, C., Soares, P., Garrido, E. M., Borges, F., & Garrido, J. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 991. [Link]

-

(2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. ResearchGate. [Link]

-

Silva, V., Silva, C., Soares, P., Garrido, E. M., Borges, F., & Garrido, J. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. PubMed. [Link]

-

Wang, J., Liao, A., Guo, R. J., Ma, X., & Wu, J. (2025). Thiazole and Isothiazole Chemistry in Crop Protection. Journal of Agricultural and Food Chemistry, 73(1), 30-46. [Link]

-

(2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate. [Link]

-

Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate. [Link]

-

Garozzo, A., et al. (2007). Isothiazole derivatives as antiviral agents. PubMed. [Link]

-

Sharma, S. (n.d.). Thiophosgene in Organic Synthesis. ResearchGate. [Link]

-

(2024). Crystal Structure of the Biocide Methylisothiazolinone. ResearchGate. [Link]

-

Wu, Q.-F., Zhao, B., Fan, Z.-J., Zhao, J.-B., Kalinina, T. A., & Yang, D.-Y. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances, 8(69), 39593–39601. [Link]

-

Clarke, D., Emayan, K., & Rees, C. W. (1998). New synthesis of isothiazoles from primary enamines. Journal of the Chemical Society, Perkin Transactions 1, (1), 77-84. [Link]

-

Wu, Q.-F., Zhao, B., Fan, Z.-J., Zhao, J.-B., Kalinina, T. A., & Yang, D.-Y. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Publishing. [Link]

-

(n.d.). An Efficient Synthesis of Pyrazolyl-1,2,3-thiadiazoles via Hurd-Mori Reaction. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Isothiazole synthesis. Organic Chemistry Portal. [Link]

-

Lee, S., et al. (2022). Disposition of Aerosols of Isothiazolinone-Biocides: BIT, MIT and OIT. MDPI. [Link]

-

Wikipedia. (n.d.). Hurd–Mori 1,2,3-thiadiazole synthesis. Wikipedia. [Link]

-

(2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI. [Link]

-

Stanetty, P., et al. (n.d.). Synthesis of Pyrrolo[2,3-d][7][16][20]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization. PMC. [Link]

-

(2021). On the regioselectivity in the Hurd-Mori reaction. Semantic Scholar. [Link]

-

Garozzo, A., et al. (2007). Isothiazole Derivatives as Antiviral Agents. ResearchGate. [Link]

-

Singh, D., et al. (n.d.). Isothiazole route to Colchicine by Woodward.10. ResearchGate. [Link]

-

(2021). Benzothiazole Moiety and Its Derivatives as Antiviral Agents. MDPI. [Link]

-

Lian, J., & Huang, X.-F. (2012). Structural contributions of antipsychotic drugs to their therapeutic profiles and metabolic side effects. PubMed. [Link]

-

PubChem. (n.d.). Perospirone. PubChem. [Link]

-

Wikipedia. (n.d.). Lurasidone. Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. [Link]

-

Wood, J. L., et al. (2006). Discovery of novel isothiazole inhibitors of the TrkA kinase: structure-activity relationship, computer modeling, optimization, and identification of highly potent antagonists. PubMed. [Link]

-

Singh, I. P., Gupta, S., & Kumar, S. (2020). Thiazole Compounds as Antiviral Agents: An Update. Bentham Science Publishers. [Link]

-

PharmaCompass. (n.d.). Denotivir. PharmaCompass.com. [Link]

-

(2024). Development of the novel formulations of perospirone for the treatment of schizophrenia. PubMed. [Link]

-

(n.d.). Structure Activity Relationship of Antipsychotic Drug. Slideshare. [Link]

-

Carradori, S., et al. (2004). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. PubMed. [Link]

-

Singh, I. P., Gupta, S., & Kumar, S. (2019). Thiazole Compounds as Antiviral Agents: An Update. ResearchGate. [Link]

-

(n.d.). a structure-activity relationship study of thiazole deriva- tives with h1-antihistamine. acta poloniae pharmaceutica. [Link]

-

Avram, S., et al. (2008). Quantitative structure - Activity relationship studies on membrane receptors inhibition by antipsychotic drugs. Application to schizophrenia treatment. ResearchGate. [Link]

-

Badvel, S., et al. (n.d.). Protocol for the synthesis of 4-methylthiazole-5-carboxylic acid derivatives. ResearchGate. [Link]

-

Pai, N. R., et al. (n.d.). An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Thiazole and Isothiazole Chemistry in Crop Protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN105669665A - Preparation method of perospirone - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural contributions of antipsychotic drugs to their therapeutic profiles and metabolic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Perospirone | C23H30N4O2S | CID 115368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Structure Activity Relationship of Antipsychotic Drug | PPTX [slideshare.net]

- 16. semanticscholar.org [semanticscholar.org]

- 17. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. Isothiazole synthesis [organic-chemistry.org]

- 20. researchgate.net [researchgate.net]

- 21. Lurasidone - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Isothiazole derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. benthamdirect.com [benthamdirect.com]

- 27. researchgate.net [researchgate.net]

Theoretical Underpinnings of Isothiazol-3-ylmethanol Stability: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isothiazol-3-ylmethanol and Its Stability

The isothiazole nucleus is a privileged scaffold in medicinal chemistry and materials science, bestowing unique physicochemical and biological properties upon molecules that contain it. Isothiazol-3-ylmethanol, a functionalized derivative, represents a key building block in the synthesis of a wide array of biologically active compounds. Its inherent stability is a critical determinant of its utility, influencing storage, formulation, and in vivo efficacy. Understanding the factors that govern the stability of Isothiazol-3-ylmethanol at a molecular level is paramount for its effective application. This technical guide provides a comprehensive theoretical examination of the stability of Isothiazol-3-ylmethanol, drawing upon computational chemistry principles to elucidate its electronic structure, potential degradation pathways, and the intrinsic factors that contribute to its molecular integrity. By delving into the theoretical underpinnings of its stability, we aim to equip researchers and drug development professionals with the insights necessary to harness the full potential of this versatile heterocyclic compound.

Theoretical Methodologies for Stability Assessment

The evaluation of molecular stability through theoretical means relies on a suite of computational quantum chemistry methods. These in silico techniques provide a powerful lens through which to examine the electronic and structural properties of molecules, offering predictions of their behavior under various conditions.

2.1 Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its favorable balance of accuracy and computational cost. DFT methods are employed to calculate the electronic structure of molecules, providing access to a wealth of information, including optimized geometries, molecular orbital energies, and electron density distributions. For the study of Isothiazol-3-ylmethanol's stability, DFT is instrumental in determining its ground-state electronic properties and in calculating the energy barriers associated with potential degradation reactions. Functionals such as B3LYP and M06-2X, paired with appropriate basis sets (e.g., 6-311+G(d,p)), are commonly used to achieve reliable predictions for organic molecules.[1][2]

2.2 Ab Initio Methods

Ab initio methods, derived from first principles without empirical parameterization, offer a high level of theory for electronic structure calculations. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality data for smaller systems, which can be used to validate DFT results. These methods are particularly valuable for obtaining highly accurate bond dissociation energies.

2.3 Molecular Dynamics (MD) Simulations

Molecular dynamics simulations can provide insights into the conformational landscape and dynamic behavior of Isothiazol-3-ylmethanol in different environments (e.g., in solution). By simulating the motion of atoms over time, MD can help identify potential degradation pathways that are influenced by solvent interactions and temperature effects.

Protocol: A Representative Computational Workflow for Stability Analysis

A typical computational workflow for assessing the stability of a molecule like Isothiazol-3-ylmethanol involves the following steps:

-

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation. This is typically performed using a DFT method like B3LYP with a suitable basis set.

-

Frequency Analysis: Vibrational frequencies are calculated at the optimized geometry to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.

-

Electronic Property Calculation: Key electronic properties such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis are performed on the optimized structure to understand its reactivity and bonding characteristics.

-

Bond Dissociation Energy (BDE) Calculation: To assess thermal stability, the energies of the molecule and its potential radical fragments are calculated to determine the BDEs of the weakest bonds.

-

Transition State Searching: For potential degradation pathways (e.g., ring opening, substituent elimination), the structures of the transition states are located using methods like the synchronous transit-guided quasi-Newton (STQN) method.

-

Intrinsic Reaction Coordinate (IRC) Calculation: IRC calculations are performed to confirm that the located transition states connect the reactant and product states of a given reaction.

-

Energy Profile Construction: The relative energies of reactants, transition states, and products are used to construct a potential energy surface, providing the activation energies and reaction enthalpies for the proposed degradation pathways.

Caption: Molecular structure of Isothiazol-3-ylmethanol.

3.1 Aromaticity and Electron Delocalization

The isothiazole ring contains 6 π-electrons delocalized across the five-membered ring, fulfilling Hückel's rule for aromaticity. This electron delocalization leads to a significant resonance stabilization energy, which is a key contributor to the ring's inherent stability. The presence of two heteroatoms, nitrogen and sulfur, influences the electron density distribution within the ring. The nitrogen atom is more electronegative than carbon and tends to withdraw electron density, while the sulfur atom can donate electron density into the π-system.

3.2 Key Electronic Properties

Computational studies on related thiazole derivatives provide insights into the electronic properties of the isothiazole ring.

| Property | Description | Implication for Stability |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | A lower HOMO energy generally indicates higher stability and lower reactivity towards electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | A higher LUMO energy suggests greater stability and lower reactivity towards nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger HOMO-LUMO gap is indicative of higher kinetic stability and lower chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. | Regions of negative potential (around the nitrogen atom) are susceptible to electrophilic attack, while regions of positive potential are prone to nucleophilic attack. |

3.3 The Influence of the Methanol Substituent

The -CH₂OH group at the 3-position can influence the electronic properties and stability of the isothiazole ring through inductive and hyperconjugative effects. The oxygen atom's electronegativity can lead to a slight electron-withdrawing inductive effect. Furthermore, the hydroxyl group can participate in intermolecular hydrogen bonding, which can affect the molecule's stability in protic solvents.

Theoretical Insights into Thermal Stability and Degradation

The thermal stability of Isothiazol-3-ylmethanol is primarily determined by the strength of its covalent bonds. The energy required to break a bond homolytically is known as the Bond Dissociation Energy (BDE). Bonds with lower BDEs are more susceptible to cleavage at elevated temperatures, initiating thermal degradation.

4.1 Bond Dissociation Energies (BDEs)

Table of Estimated Bond Dissociation Energies (BDEs) for Critical Bonds

| Bond | Estimated BDE (kcal/mol) | Rationale for Stability/Instability |

| S-N | ~60-70 | The S-N bond is often the weakest link in the isothiazole ring, making it a likely site for initial cleavage. |

| C-S | ~70-80 | The C-S bonds in the ring are generally stronger than the S-N bond but can still be susceptible to cleavage. |

| C-C (ring) | ~90-100 | The C-C bonds within the aromatic ring are relatively strong due to their partial double-bond character. |

| C3-CH₂OH | ~85-95 | The bond connecting the methanol substituent to the ring is a typical C-C single bond and is relatively strong. |

| C-H (ring) | ~100-110 | Aromatic C-H bonds are generally very strong and less likely to be the initial site of thermal degradation. |

| O-H | ~110 | The O-H bond in the methanol group is strong. |

Note: These are estimated values based on typical BDEs for similar bonds in heterocyclic and organic molecules. Accurate values would require specific DFT calculations.

4.2 Plausible Thermal Degradation Pathways

Based on the estimated BDEs, a likely initiation step for the thermal degradation of Isothiazol-3-ylmethanol is the cleavage of the S-N bond. This would lead to the formation of a diradical intermediate, which could then undergo further rearrangements and fragmentation.

Another potential pathway, though likely requiring higher energy, is the cleavage of the C3-CH₂OH bond, leading to the formation of an isothiazol-3-yl radical and a hydroxymethyl radical.

Computational studies on the thermal decomposition of other heterocyclic compounds have shown that concerted mechanisms, involving cyclic transition states, can also be operative. [4][5][6]For Isothiazol-3-ylmethanol, a retro-[3+2] cycloaddition is a plausible concerted pathway, although likely to have a high activation barrier due to the aromaticity of the ring.

Theoretical Perspectives on Photochemical Stability and Degradation

The interaction of Isothiazol-3-ylmethanol with ultraviolet (UV) or visible light can lead to electronic excitation and subsequent photochemical reactions, which can compromise its stability.

5.1 Electronic Transitions

Upon absorption of a photon of appropriate energy, Isothiazol-3-ylmethanol can be promoted from its electronic ground state (S₀) to an excited singlet state (S₁). The nature of this electronic transition (e.g., π → π*) will dictate the subsequent photochemical behavior.

5.2 Photochemical Degradation Pathways

Studies on the photochemistry of isothiazole and its derivatives have revealed several potential degradation pathways. [7]

-

Photoisomerization: Irradiation can lead to the isomerization of isothiazole to thiazole. [8]This process is thought to proceed through a series of reactive intermediates.

-

Ring Cleavage: The excited state of the isothiazole ring can be susceptible to ring-opening reactions, leading to the formation of acyclic products.

-

Reactions with Reactive Oxygen Species (ROS): In the presence of oxygen, photo-irradiation can lead to the formation of singlet oxygen (¹O₂), which can then react with the isothiazole ring. For some thiazole derivatives, a [4+2] Diels-Alder cycloaddition with singlet oxygen has been proposed as a degradation mechanism. [9]

Sources

- 1. Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory: a detailed comparison of methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. docs.nrel.gov [docs.nrel.gov]

- 3. researchgate.net [researchgate.net]

- 4. Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multiple Mechanisms for the Thermal Decomposition of Metallaisoxazolin-5-ones from Computational Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]